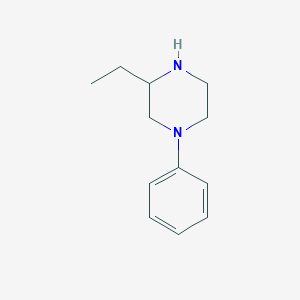

3-乙基-1-苯基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethyl-1-phenylpiperazine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, which includes 3-Ethyl-1-phenylpiperazine, has been reported in the literature . These derivatives were synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis(2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-phenylpiperazine consists of a piperazine ring, which is a heterocyclic amine, with an ethyl group and a phenyl group attached .Physical And Chemical Properties Analysis

3-Ethyl-1-phenylpiperazine is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results .科学研究应用

Acaricidal Activity

Phenylpiperazine derivatives, including 3-Ethyl-1-phenylpiperazine, have been synthesized and assessed for their acaricidal activity . These compounds have shown significant activity against various species of mites, such as Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri . This makes them potential candidates for the development of new acaricides.

Synthesis of New Derivatives

The structure of 3-Ethyl-1-phenylpiperazine allows for the synthesis of new derivatives through various chemical reactions . These derivatives can then be evaluated for different biological activities, expanding the potential applications of the parent compound .

Serotonin Receptor Modulation

While there is limited published research specifically on 3-Ethyl-1-phenylpiperazine, its chemical structure shares similarities with other piperazine derivatives known to interact with serotonin receptors. These receptors are involved in various physiological processes, including mood, cognition, and appetite.

Potential Antidepressant and Anxiolytic Effects

Some piperazine derivatives have been explored for their potential antidepressant and anxiolytic (anti-anxiety) properties due to their interactions with serotonin and other neurotransmitter systems. As 3-Ethyl-1-phenylpiperazine shares structural similarities with these compounds, it could potentially exhibit similar effects.

Potential Anticonvulsant Activity

Specific piperazine derivatives have been investigated for their anticonvulsant potential, suggesting their possible use in epilepsy treatment. Given the structural similarities, 3-Ethyl-1-phenylpiperazine might also possess anticonvulsant properties.

Improvement of Pharmacological and Pharmacokinetic Profiles

The presence of two heteroatoms (nitrogen) in the piperazine ring can improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . These nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

安全和危害

作用机制

Target of Action

It is known that piperazine derivatives, to which 3-ethyl-1-phenylpiperazine belongs, have a broad range of pharmacological properties

Mode of Action

Piperazine derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes caused by 3-Ethyl-1-phenylpiperazine remain to be elucidated.

Biochemical Pathways

Phenylpiperazine derivatives have been shown to suppress proliferation and induce apoptosis in human cervical cancer hela cells through oxidative stress mediated intrinsic mitochondrial pathway

Result of Action

Related compounds have been shown to have anti-proliferative effects and induce apoptosis in certain cell lines

属性

IUPAC Name |

3-ethyl-1-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNUTDUEVHRPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-phenylpiperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)

![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)

![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)